molecular formula C7H5BrN2O3S B1386559 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1086376-33-1

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1386559
CAS No.: 1086376-33-1
M. Wt: 277.1 g/mol
InChI Key: DKOLLVKBWDBACP-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains a thienyl group, a bromine atom, and an oxadiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the thienyl intermediate: The starting material, 4-bromo-3-methoxythiophene, is synthesized through bromination and methoxylation of thiophene.

    Cyclization to form the oxadiazolone ring: The thienyl intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazolone ring. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization reactions: The oxadiazolone ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Medicinal chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly those targeting central nervous system disorders and cancer.

    Materials science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chloro-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a chlorine atom instead of a bromine atom.

    5-(4-Methyl-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a methyl group instead of a bromine atom.

    5-(4-Nitro-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a nitro group instead of a bromine atom.

Uniqueness

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(4-bromo-3-methoxythiophen-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3S/c1-12-4-3(8)2-14-5(4)6-9-10-7(11)13-6/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOLLVKBWDBACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Br)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 3
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 4
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 5
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5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
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5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one

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